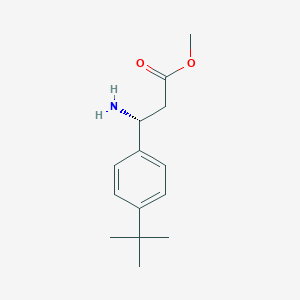

Methyl (r)-3-amino-3-(4-(tert-butyl)phenyl)propanoate

Description

Methyl (R)-3-amino-3-(4-(tert-butyl)phenyl)propanoate is a chiral β-amino acid ester characterized by a tert-butyl-substituted phenyl group at the β-position and a methyl ester moiety. This compound is of significant interest in medicinal chemistry due to its structural versatility as a building block for peptidomimetics and covalent proteolysis-targeting chimeras (PROTACs) . Its CAS number is 933471-43-3, with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-tert-butylphenyl)propanoate |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |

InChI Key |

NEZVKALLWWCNSX-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)OC)N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated amino derivatives.

Scientific Research Applications

Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-amino-3-(4-isopropylphenyl)propanoate HCl (CAS 618109-84-5)

- Structural Difference : Replaces tert-butyl with an isopropyl group.

- Properties : Reduced steric bulk compared to tert-butyl, leading to lower lipophilicity (ClogP estimated at ~3.2 vs. ~4.0 for tert-butyl analog) .

- Synthesis: Similar protection/deprotection strategies but lower reported yields (38–43% for tert-butyl derivatives vs.

Ethyl 3-amino-3-(4-bromophenyl)propanoate HCl (CAS 502841-92-1)

- Structural Difference : Bromine substituent instead of tert-butyl; ethyl ester vs. methyl ester.

- Applications : Bromine enhances electrophilicity for cross-coupling reactions, making it useful in Suzuki-Miyaura couplings (e.g., describes Pd-mediated coupling for thiazole synthesis) .

- Similarity Score : 0.89 (structural similarity to tert-butyl analog) .

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate HCl (CAS 1171558-96-5)

- Structural Difference : Trifluoromethoxy group introduces strong electron-withdrawing effects.

Enantiomeric and Salt Forms

(S)-Methyl 2-amino-3-(4-(tert-butyl)phenyl)propanoate HCl (BLD Pharm BD02160078)

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Methyl (R)-3-amino-3-(4-(tert-butyl)phenyl)propanoate, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride under reflux conditions, followed by esterification with methanol . Key parameters include:

- Temperature control : Reflux (~110°C) ensures efficient reaction kinetics while avoiding decomposition.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity .

- Purification : Silica gel column chromatography is critical for isolating the product from byproducts (e.g., tert-butylbenzene derivatives) .

Monitoring via TLC and NMR spectroscopy ensures intermediate formation and final product purity (>95%) .

Q. How is the stereochemical purity of this compound confirmed?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients . For quantitative analysis:

- Circular Dichroism (CD) : Detects optical activity at 220–260 nm, correlating with the (R)-configuration .

- NMR Chiral Shift Reagents : Europium complexes differentiate enantiomers via distinct splitting patterns in H NMR spectra .

Q. What key physical properties influence the compound’s handling and storage?

- Methodological Answer :

- Hygroscopicity : The amino group necessitates storage under inert gas (argon) to prevent hydrolysis .

- Light Sensitivity : UV-Vis studies show degradation above 300 nm; amber glass vials are recommended .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 180°C, requiring refrigeration (2–8°C) for long-term stability .

Advanced Research Questions

Q. How can computational models predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with hydrophobic pockets) using the tert-butyl group’s steric bulk as a key parameter . Validated models show RMSD <2.0 Å against crystallographic data .

- QSAR Studies : Hammett constants (σ) for the tert-butyl substituent correlate with logP values (~2.8), predicting blood-brain barrier permeability .

Q. How can contradictory biological activity data across assay systems be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., trypsin-like proteases) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement vs. off-target effects .

- Metabolite Screening : LC-MS/MS identifies hydrolyzed products (e.g., free amino acid derivatives) that may interfere with assays .

- Purity Reassessment : High-resolution mass spectrometry (HRMS) detects trace impurities (<0.1%) from incomplete esterification .

Q. How do substituent variations (e.g., tert-butyl vs. nitro groups) influence pharmacokinetics?

- Methodological Answer :

- Synthetic Strategies : Suzuki-Miyaura cross-coupling introduces alternative aryl groups (e.g., 4-nitrophenyl) using Pd catalysts .

- Pharmacokinetic Profiling :

- LogD : tert-butyl increases lipophilicity (logD = 2.8) vs. nitro (logD = 1.2), enhancing membrane permeability .

- CYP450 Metabolism : tert-butyl reduces oxidation rates (t = 8 h) compared to electron-withdrawing substituents (t = 2 h) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Exothermic Reactions : Continuous flow reactors improve heat dissipation during Friedel-Crafts steps, minimizing racemization .

- Catalyst Recycling : Immobilized AlCl on mesoporous silica reduces waste and improves yield consistency (>85%) .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring ee >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.